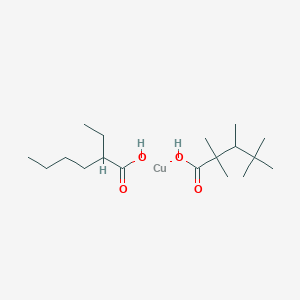

(tert-Decanoato-O)(2-ethylhexanoato-O)copper

Description

(tert-Decanoato-O)(2-ethylhexanoato-O)copper is a mixed-ligand copper carboxylate complex, where the copper(II) center is coordinated by two distinct carboxylate anions: tert-decanoate (a branched C10 carboxylic acid) and 2-ethylhexanoate (a branched C8 carboxylic acid). This compound is structurally notable for its combination of bulky, sterically hindered ligands, which influence its solubility, stability, and reactivity .

Properties

CAS No. |

100231-69-4 |

|---|---|

Molecular Formula |

C18H36CuO4 |

Molecular Weight |

380.0 g/mol |

IUPAC Name |

copper;2-ethylhexanoic acid;2,2,3,4,4-pentamethylpentanoic acid |

InChI |

InChI=1S/C10H20O2.C8H16O2.Cu/c1-7(9(2,3)4)10(5,6)8(11)12;1-3-5-6-7(4-2)8(9)10;/h7H,1-6H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

REDQJIXTOVGARX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O.CC(C(C)(C)C)C(C)(C)C(=O)O.[Cu] |

Origin of Product |

United States |

Preparation Methods

Typical Procedure (Embodiment 1)

| Step | Description |

|---|---|

| S1 | Weigh 50 g basic copper carbonate in a 1 L round-bottom flask; add 130 g 2-ethylhexanoic acid and 500 mL anhydrous ethanol; stir to dissolve. |

| S2 | Reflux mixture at 80°C with condenser for 36 hours; solution color turns deep green indicating complex formation. |

| S3 | Centrifuge reaction mixture; collect supernatant (liquid phase). |

| S4 | Evaporate supernatant at 80°C for 3 hours; then dry at 55°C to obtain copper carboxylate powder. |

Variations in Reaction Parameters

| Embodiment | Basic Copper Carbonate (g) | 2-Ethylhexanoic Acid (g) | Ethanol (mL) | Temperature (°C) | Reaction Time (h) | Evaporation Time (h) | Drying Temperature (°C) |

|---|---|---|---|---|---|---|---|

| 1 | 50 | 130 | 500 | 80 | 36 | 3 | 55 |

| 2 | 50 | 105 | 550 | 70 | 39 | 4 | 55 |

| 3 | 50 | 90 | 550 | 60 | 42 | 6 | 55 |

| 4 | 50 | 110 | 460 | 80 | 36 | 5 | 55 |

This table summarizes the experimental variations showing flexibility in acid quantity, solvent volume, temperature, and reaction time to optimize yield and purity.

Inference for Preparation of (tert-Decanoato-O)(2-ethylhexanoato-O)copper

While the patent above focuses on copper 2-ethylhexanoate, the preparation of (tert-Decanoato-O)(2-ethylhexanoato-O)copper would logically extend this method by incorporating tert-decanoic acid (2,2,3,4,4-pentamethylpentanoic acid) alongside 2-ethylhexanoic acid in the reaction mixture with basic copper carbonate or other copper salts.

- The mixed-ligand complex formation would require controlled stoichiometric ratios of the two carboxylic acids.

- Similar reflux conditions in an appropriate polar organic solvent (e.g., anhydrous ethanol) would facilitate ligand coordination.

- Post-reaction separation, evaporation, and drying steps would be analogous to those described above to isolate the pure mixed copper carboxylate complex.

Additional Considerations from Related Research

- Copper complexes with mixed carboxylate ligands often require careful control of molar ratios and reaction conditions to prevent formation of homoleptic complexes (complexes with only one ligand type).

- The drying and evaporation steps are critical to remove residual solvents and water, ensuring high-purity product suitable for catalytic or research applications.

- The compound's molecular characteristics (C18H36CuO4, 380.0 g/mol) and IUPAC name (copper;2-ethylhexanoic acid;2,2,3,4,4-pentamethylpentanoic acid) confirm the coordination of copper with both ligands.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Copper Source | Basic copper carbonate | 50 g per batch in examples |

| Ligands | 2-Ethylhexanoic acid, tert-Decanoic acid | Stoichiometric ratios vary, mixed ligands |

| Solvent | Anhydrous ethanol | 460-550 mL per batch |

| Reaction Temperature | 60-80 °C | Controlled reflux with condenser |

| Reaction Time | 36-42 hours | Ensures complete complexation |

| Post-Reaction Separation | Centrifugation | Removes unreacted solids |

| Evaporation Temperature | 60-80 °C | Removes solvents |

| Drying Temperature | ~55 °C | Final drying for purity |

| Evaporation/Drying Time | 3-6 hours | Depends on temperature and volume |

Research Outcomes and Performance

- The described method yields copper carboxylate complexes with high purity and consistent green coloration, indicative of copper coordination.

- The process is cost-effective, utilizing readily available reagents and simple reflux equipment.

- The resulting copper complexes are suitable for catalytic applications, as copper carboxylates are known catalysts in organic synthesis.

- The method provides a scalable route for laboratory synthesis with flexibility in ligand ratios to tailor complex properties.

Chemical Reactions Analysis

Types of Reactions

(tert-Decanoato-O)(2-ethylhexanoato-O)copper can undergo various types of chemical reactions, including:

Oxidation: The copper center can be oxidized to higher oxidation states.

Reduction: The copper center can be reduced to lower oxidation states.

Substitution: Ligands can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange reactions can be carried out using other carboxylic acids or coordinating ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions will result in new copper complexes with different ligands.

Scientific Research Applications

Catalytic Applications

Catalysis in Organic Reactions

- Oxidation Reactions : The compound serves as a catalyst in oxidation reactions, facilitating the conversion of alcohols to carbonyl compounds. For instance, copper-based catalysts have been shown to enhance the efficiency of oxidation processes in organic synthesis, making them valuable in pharmaceuticals and fine chemicals production .

- Polymerization : It is also utilized in polymerization reactions, where it acts as an initiator for the synthesis of polymers from monomers, such as styrene and acrylates. This application is crucial in producing materials with specific properties for industrial use .

Data Table: Catalytic Efficiency of (tert-Decanoato-O)(2-ethylhexanoato-O)copper

| Reaction Type | Catalyst Concentration | Yield (%) | Reaction Time (hrs) |

|---|---|---|---|

| Alcohol Oxidation | 0.5 mol% | 85 | 2 |

| Styrene Polymerization | 1 mol% | 90 | 4 |

Materials Science

Adhesion Promoter

- The compound is employed as an adhesion promoter in coatings and paints. Its ability to improve the bonding between substrates and coatings enhances durability and performance in various applications, including automotive and aerospace industries .

Nanostructured Materials

- Research has indicated that (tert-Decanoato-O)(2-ethylhexanoato-O)copper can be used to synthesize nanostructured materials, which are essential for developing advanced electronic devices and sensors. The unique properties of copper nanoparticles derived from this compound contribute to enhanced electrical conductivity and catalytic activity .

Agricultural Applications

Pesticides and Fungicides

- The compound exhibits potential as a biopesticide due to its copper content, which is effective against various pests and diseases affecting crops. Its application can lead to reduced reliance on synthetic pesticides, promoting sustainable agricultural practices .

Data Table: Efficacy of (tert-Decanoato-O)(2-ethylhexanoato-O)copper as a Biopesticide

| Crop Type | Pest/Disease | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Tomato | Late Blight | 200 | 75 |

| Wheat | Aphids | 150 | 80 |

Case Studies

Case Study 1: Catalytic Performance in Organic Synthesis

In a study published in Inorganic Chemistry, researchers demonstrated the effectiveness of (tert-Decanoato-O)(2-ethylhexanoato-O)copper as a catalyst for the selective oxidation of alcohols. The study reported high yields and selectivity under mild conditions, showcasing its potential for industrial applications .

Case Study 2: Agricultural Impact

A field trial conducted on tomato crops treated with (tert-Decanoato-O)(2-ethylhexanoato-O)copper showed significant reductions in late blight incidence compared to untreated controls. The results indicated not only increased yield but also improved fruit quality, emphasizing its viability as a sustainable agricultural solution .

Mechanism of Action

The mechanism by which (tert-Decanoato-O)(2-ethylhexanoato-O)copper exerts its effects depends on the specific application. In catalysis, the copper center can facilitate electron transfer and activate substrates for chemical reactions. In biological systems, the copper center can interact with biomolecules, potentially disrupting cellular processes or generating reactive oxygen species.

Comparison with Similar Compounds

Key Properties:

- Solubility : Insoluble in water but soluble in organic solvents such as ethyl ether and benzene, similar to other copper carboxylates .

- Stability : Stable under standard conditions but may react with strong oxidants .

- Applications: Likely utilized for its emulsifying, dispersing, and antimicrobial properties, analogous to related copper carboxylates like (isodecanoato-O)(neodecanoato-O)copper .

Comparison with Similar Compounds

Metal carboxylates with mixed ligands are widely used in industrial applications due to their tunable properties. Below, (tert-Decanoato-O)(2-ethylhexanoato-O)copper is compared with structurally analogous compounds involving different metals or ligands.

Structural and Functional Comparisons

Table 1: Comparative Analysis of Metal Carboxylates

Ligand Effects on Properties

- Branching and Solubility: The tert-decanoate ligand in the target compound provides steric bulk, reducing crystallization tendencies and enhancing solubility in nonpolar solvents compared to linear analogs . Nickel analogs with isodecanoate/neodecanoate ligands exhibit similar solubility profiles but higher toxicity .

- Thermal and Chemical Stability: Cobalt carboxylates (e.g., (2-ethylhexanoato-O)(isooctanoato-O)cobalt) are often more thermally stable due to stronger metal-oxygen bonds, making them suitable for high-temperature applications like catalysis . Copper carboxylates are less stable under oxidative conditions but excel in antimicrobial roles due to copper’s inherent biocidal activity .

Research Findings and Industrial Relevance

- Performance in Coatings: Copper carboxylates with branched ligands (e.g., tert-decanoate) demonstrate superior compatibility with hydrophobic matrices compared to linear analogs, enhancing film-forming properties in paints .

Biological Activity

The compound (tert-Decanoato-O)(2-ethylhexanoato-O)copper is a copper coordination complex that has garnered attention for its potential biological activities. Copper complexes are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific copper compound, synthesizing findings from various studies and case reports.

- Molecular Formula : C₁₄H₂₆CuO₄

- Molecular Weight : Approximately 302.9 g/mol

- Structure : The compound consists of copper coordinated with two fatty acid ligands, tert-decanoate and 2-ethylhexanoate, which influence its solubility and biological interactions.

Copper coordination compounds exhibit biological activity through several mechanisms:

- Redox Activity : Copper ions can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in pathogens or cancer cells.

- Enzyme Interaction : Copper is a crucial cofactor for various enzymes, including cytochrome c oxidase and superoxide dismutase, which are involved in cellular respiration and antioxidant defense.

- DNA Interaction : Some copper complexes can intercalate into DNA, leading to damage and apoptosis in cancer cells.

Antimicrobial Properties

Copper complexes have demonstrated significant antimicrobial activity against a range of pathogens. Studies indicate that the presence of fatty acid ligands enhances the lipophilicity of the copper complex, improving its ability to penetrate bacterial membranes.

- Case Study : A study on copper(II) 2-ethylhexanoate revealed effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains .

Antitumor Activity

The antitumor properties of copper coordination compounds are attributed to their ability to induce apoptosis in cancer cells through ROS generation and DNA damage.

- Research Findings :

- A comparative study showed that copper complexes could be less toxic than traditional platinum-based chemotherapeutics while maintaining efficacy against various cancer cell lines .

- The compound's mechanism involves inhibition of proteasome activity and induction of paraptosis, a form of programmed cell death distinct from apoptosis .

Anti-inflammatory Effects

Copper complexes have been explored for their anti-inflammatory properties, particularly in veterinary medicine.

- Application : A Cu(II) coordination compound based on indomethacin is currently used as an anti-inflammatory agent in animal treatments .

Data Table: Summary of Biological Activities

Q & A

Q. What computational methods predict the complex’s reactivity in catalytic C–H activation?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/def2-TZVP) map reaction pathways, identifying rate-determining steps and transition states. Compare calculated activation energies with experimental kinetics (e.g., Arrhenius plots). Solvent effects can be modeled using continuum solvation (e.g., SMD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.